Tributylmethylammonium
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
29814-63-9 |
|---|---|
Molecular Formula |
C13H30N+ |
Molecular Weight |
200.38 g/mol |
IUPAC Name |
tributyl(methyl)azanium |
InChI |
InChI=1S/C13H30N/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3/q+1 |
InChI Key |
HJHUXWBTVVFLQI-UHFFFAOYSA-N |
SMILES |
CCCC[N+](C)(CCCC)CCCC |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCCC |
Other CAS No. |
29814-63-9 |
Synonyms |
TBuMA tri-n-butylmethylammonium tri-n-butylmethylammonium chloride tri-n-butylmethylammonium hydroxide tri-n-butylmethylammonium sulfate (1:1) tributylmethylammonium tributylmethylammonium iodide |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of tributylmethylammonium and other quaternary ammonium (B1175870) compounds (QACs). oup.com Due to their ionic nature, specific HPLC methods are employed for effective separation and detection.
Commonly, ion-exchange chromatography or ion-pairing techniques are used. oup.com In ion-exchange chromatography, a strong cation exchange (SCX) column is often utilized. The separation is based on the interaction between the positively charged this compound cation and the negatively charged stationary phase. An eluent, such as methanolic ammonium formate, is used to displace the analyte from the column. oup.com
Reversed-phase HPLC is another widely used method. nih.gov In this technique, an ion-pairing agent is added to the mobile phase to form a neutral ion pair with the this compound cation, which can then be retained and separated by the nonpolar stationary phase (e.g., C8 or C18). oup.com Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). oup.com For more sensitive and specific detection, HPLC can be coupled with mass spectrometry (HPLC-MS). rsc.org
Table 1: Example HPLC Parameters for Quaternary Ammonium Compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Strong Cation Exchange (SCX) or Reversed-Phase (C18) | oup.comnih.gov |
| Mobile Phase | Methanolic Ammonium Formate (for SCX) or Acetonitrile/Water with Ion-Pairing Agent (for RP) | oup.comrsc.org |
| Flow Rate | 1.0 mL/min | oup.com |
| Detector | UV, Refractive Index (RI), Mass Spectrometry (MS) | oup.comrsc.org |
| Injection Volume | 20 µL | oup.com |
Elemental Analysis and Thermogravimetric Analysis
Elemental Analysis is a fundamental technique used to determine the elemental composition of a sample of this compound salt. It provides the mass percentages of carbon, hydrogen, nitrogen, and any heteroatoms present (excluding oxygen). This data is crucial for verifying the empirical formula of the synthesized compound and assessing its purity. For example, the theoretical composition of this compound chloride (C₁₃H₃₀ClN) can be compared against the experimental results to confirm the successful synthesis and stoichiometry. nih.gov
Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. aurigaresearch.comimpactanalytical.com For this compound salts, TGA is used to evaluate thermal stability and decomposition patterns. researchgate.net The analysis provides a thermogram, a plot of mass versus temperature, which can reveal the temperatures at which the compound begins to degrade. This information is vital for understanding the material's operational limits in applications like phase-transfer catalysis, where it might be subjected to elevated temperatures. TGA can also quantify the presence of residual solvents or water content within the sample. aurigaresearch.com The decomposition of quaternary ammonium salts can be a complex process, and TGA helps to elucidate the temperatures at which these degradation steps occur. impactanalytical.comresearchgate.net
Table 2: Illustrative TGA Data Interpretation
| Temperature Range | Mass Loss (%) | Interpretation | Reference |
|---|---|---|---|
| Ambient to 120°C | Variable | Loss of adsorbed water or volatile solvents. | aurigaresearch.com |
| Above 180°C | Significant | Onset of thermal decomposition of the salt. | |
X-ray Diffraction for Crystalline Structure Elucidation
Powder XRD is used to analyze polycrystalline materials or powdered samples. icm.edu.pldtic.mil It provides a diffraction pattern that is unique to the crystalline phase of the material. This "fingerprint" can be used to identify the compound, assess its purity, and determine the lattice parameters of the unit cell. dtic.mil Studies on various quaternary ammonium salts have successfully used XRD to characterize their solid-state structures, revealing how factors like cation size and anion type influence the crystal packing. researchgate.netnih.gov For this compound salts, XRD analysis is essential for confirming the crystalline structure and understanding the intermolecular forces that govern its solid-state properties. researchgate.net
Applications in Catalysis and Reaction Engineering
Phase-Transfer Catalysis (PTC)
The mechanism of tributylmethylammonium in phase-transfer catalysis involves the formation of an ion pair between the quaternary ammonium (B1175870) cation ([Q+]) and the anion of the reacting nucleophile ([Nu-]) from the aqueous phase. This creates a lipophilic ion pair, [Q+Nu-], which can then migrate into the organic phase. Once in the organic phase, the nucleophile is highly reactive as it is poorly solvated and can react with the organic substrate.
Quantitative structure-activity relationship (QSAR) studies on quaternary ammonium ions have shown that factors like the accessibility of the ammonium ion, interfacial adsorption affinity, and partition coefficient are crucial for catalyst activity. nih.gov The mechanism can be influenced by whether the reaction proceeds primarily at the interface of the two liquid phases or via an extraction mechanism where the reactant is fully transferred into the bulk organic phase. nih.gov In some systems, particularly with high ionic strength in the aqueous phase, a third liquid phase can form, which is rich in the catalyst (30-70%). This "omega phase" can lead to significantly enhanced reactivity and allows for easier catalyst recovery and recycling. phasetransfercatalysis.com
This compound chloride is an effective catalyst for nucleophilic substitution reactions, where it facilitates the transfer of nucleophiles between phases. Classical SN1 and SN2 reactions can be limited in scope, and phase-transfer catalysis offers a powerful alternative. nih.govpsu.edursc.org The catalyst transports nucleophiles such as cyanide, azide (B81097), or thiolates from the aqueous phase to the organic phase, thereby increasing the reaction rate significantly. nih.gov
A study on the reaction between 4-tert-butylbenzyl bromide and potassium iodide demonstrated that the use of a quaternary ammonium salt as a phase-transfer agent in a microemulsion system resulted in the highest reaction rate compared to a two-phase system or a microemulsion alone. nih.gov The efficiency of these catalysts is highlighted by their ability to promote reactions that would otherwise be extremely sluggish. nih.gov
| System | Relative Reaction Rate | Key Finding |
|---|---|---|
| Two-Phase System (no catalyst) | Extremely Sluggish | Demonstrates the necessity of a catalyst. nih.gov |
| Microemulsion (no catalyst) | Relatively Fast | Microemulsions provide a larger interfacial area for reaction. nih.gov |
| Two-Phase System + PTC | Higher than Microemulsion (with chlorinated hydrocarbon solvent) | Effective catalysis depends on the solvent system. nih.gov |
| Microemulsion + PTC | Highest Rate | The combination of a microemulsion and a PTC provides the most efficient system. nih.gov |
Alkylation reactions, which involve the transfer of an alkyl group to a substrate, are significantly promoted by this compound catalysts. These reactions are fundamental in organic chemistry, with broad applications including the synthesis of intermediates for pharmaceuticals and the production of high-octane gasoline. mt.comnih.gov The catalyst aids in the transfer of the alkylating agent or a deprotonated substrate between phases to react. smolecule.com
For instance, in the O-alkylation of phenols, a phase-transfer catalyst is crucial for transferring the phenoxide ion from the aqueous phase to the organic phase to react with an alkyl halide. nih.gov The choice of catalyst can be critical for both reactivity and cost-effectiveness in industrial settings. phasetransfercatalysis.com this compound chloride is often considered an optimal and economical choice for such reactions. sacheminc.com
This compound chloride also serves as a catalyst in oxidation reactions. An example is its use in the Baeyer-Villiger oxidation of cyclohexanone (B45756) to ε-caprolactone using potassium peroxymonosulfate (B1194676) as the oxidizing agent. In these reactions, the catalyst likely facilitates the transfer of the oxidizing species between the aqueous and organic phases. The use of phase-transfer catalysts in oxidation can be part of broader synthetic strategies. tcichemicals.com The industrial oxidation of ammonia, known as the Ostwald process, is a classic example of gas-phase catalysis, but phase-transfer catalysis offers solutions for liquid-liquid oxidation systems. youtube.com
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, benefit from the use of catalysts like this compound chloride to improve efficiency and reduce waste. researchgate.netnih.gov These procedures are advantageous as they circumvent the need for purification of intermediates, saving time and resources. nih.gov
A notable example is the one-pot synthesis of 1-substituted 1H-1,2,3,4-tetrazoles from 2-aminothiazoles. researchgate.net In this process, this compound chloride catalyzes the reaction between a substituted thiazolylamine, triethyl orthoformate, and sodium azide in DMSO. researchgate.net The catalyst plays a crucial role in facilitating the cycloaddition reaction to form the tetrazole ring system. researchgate.net Similarly, other quaternary ammonium salts like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been used to catalyze cascade reactions in one-pot procedures for synthesizing complex heterocyclic molecules like indoles. rsc.org
| Reaction | Role of this compound | Reference |
|---|---|---|
| Synthesis of 1-substituted 1H-1,2,3,4-tetrazoles | Catalyzes the cycloaddition of sodium azide. | researchgate.net |
Role in Organometallic Catalysis and Reagent Stabilization
Beyond its primary role in phase-transfer catalysis, this compound chloride is also valuable in organometallic chemistry. Its cationic nature allows it to form complexes with metal ions, which can be useful in the synthesis of organometallic compounds. smolecule.com Furthermore, it can act to stabilize reactive organometallic reagents, which facilitates their handling and subsequent use in chemical reactions. smolecule.com In some instances, it can also serve as a catalyst in specific organometallic reactions, influencing the rate and selectivity of the transformation. smolecule.com
Applications in Separation Science and Extraction Technologies
Liquid-Liquid Extraction (LLE) Processes
Liquid-liquid extraction (LLE) is a prominent application for tributylmethylammonium-based compounds, where they function as extractants, transferring a target solute from one liquid phase to another immiscible liquid phase.
This compound salts have proven effective in the selective extraction of various valuable and strategic metals.
Rare Earth Elements (REEs): A functionalized ionic liquid, this compound dibutyldiglycolamate ([A336][BDGA]), has been synthesized and shown to have a strong extraction capability for light rare earth elements (LREES) such as Lanthanum(III), Cerium(III), Praseodymium(III), and Neodymium(III). plos.orgnih.govresearchgate.net This ionic liquid demonstrated better extraction properties under lower acidity conditions compared to traditional amide extractants. plos.orgnih.gov For instance, an ionic liquid-based aqueous two-phase system using this compound nitrate (B79036) ([N4441][NO3]) was developed for the selective extraction of Neodymium(III) from transition metal ions like Iron(III), Nickel(II), and Cobalt(II), achieving an extraction efficiency of 96% for Nd³⁺. researchgate.net
Palladium (Pd): Quaternary ammonium (B1175870) salts featuring the this compound cation (often in the form of Aliquat 336) or the structurally similar tetrabutylammonium (B224687) cation are used to extract palladium(II) from acidic solutions. ijcce.ac.irdntb.gov.uamdpi.comnih.gov For example, tetrabutylammonium bromide (TBAB) has been effectively used as an extractant for Pd(II) from hydrochloric acid solutions. mdpi.comnih.gov The extraction proceeds via an anion-exchange mechanism where the anionic chloro-complex of palladium is transferred to the organic phase. mdpi.com Research has shown that palladium can be selectively recovered from other platinum group metals and base metals using these systems. ijcce.ac.irdntb.gov.ua
Copper (Cu): this compound chloride ([N4,4,4,1][Cl]), in conjunction with an oxidizing agent like trichloroisocyanuric acid (TCCA), has been shown to achieve 100% extraction of copper, along with other metals like gold, palladium, and silver, from electronic waste at room temperature (298 K). nih.govmdpi.commdpi.com This highlights its potential in hydrometallurgical recycling processes for recovering valuable metals from secondary sources. researchgate.net
Table 1: Extraction Efficiency of Metal Ions Using this compound-Based Systems
| Metal Ion | This compound Compound | Conditions | Extraction Efficiency (%) | Source |
|---|---|---|---|---|
| Neodymium (Nd³⁺) | This compound nitrate ([N4441][NO3]) | Aqueous two-phase system with NaNO3 | 96 | researchgate.net |
| Copper (Cu) | This compound chloride ([N4,4,4,1][Cl]) | With trichloroisocyanuric acid (TCCA) from e-waste | 100 | mdpi.commdpi.com |
| Palladium (Pd) | This compound chloride ([N4,4,4,1][Cl]) | With trichloroisocyanuric acid (TCCA) from e-waste | 100 | mdpi.commdpi.com |
The separation of aromatic compounds from aliphatic hydrocarbons is a critical process in the petrochemical industry, often complicated by close boiling points. mdpi.com Ionic liquids containing the this compound cation have been investigated as effective solvents for this separation via LLE. researchgate.netresearchgate.net
Specifically, this compound bis(trifluoromethylsulfonyl)imide ([N4441][NTf2]) has been studied for the extraction of benzene (B151609) from its mixtures with aliphatic hydrocarbons like octane, decane, and dodecane. researchgate.netresearchgate.net Experimental liquid-liquid equilibrium (LLE) data for ternary systems such as {octane + benzene + [N4441][NTf2]} were determined at 298.15 K. researchgate.net The effectiveness of the separation was evaluated by calculating the solute distribution ratio and selectivity from the experimental data. researchgate.netresearchgate.net These studies indicate that this compound-based ionic liquids are promising solvents for the extractive separation of benzene from aliphatic streams, offering a potential alternative to more traditional solvents like sulfolane. researchgate.netacs.org
To design and optimize LLE processes, it is essential to accurately model the phase equilibrium of the systems. The Non-Random Two-Liquid (NRTL) model is a widely used thermodynamic model for correlating experimental liquid-liquid equilibrium data in systems involving ionic liquids. up.ptup.pt
In studies involving the separation of benzene from aliphatic hydrocarbons using this compound bis(trifluoromethylsulfonyl)imide, the NRTL model was successfully used to correlate the experimental LLE data for the ternary and quaternary systems. researchgate.netup.pt Similarly, in the separation of azeotropic mixtures like methyl ethyl ketone and methanol, the VLE data for ternary systems containing this compound acetate (B1210297) ([N4441][Ac]) were well-fitted by the NRTL model. bohrium.com The successful application of the NRTL model allows for the accurate prediction of phase behavior, which is crucial for the design of industrial extraction columns and the simulation of continuous extraction processes. acs.orgresearchgate.netacs.org
Applications in Extraction Chromatography
Extraction chromatography combines the selectivity of liquid-liquid extraction with the efficiency of chromatography. In this technique, a stationary phase is impregnated with an extractant, and a mobile phase containing the target analytes is passed through it.
This compound-based compounds are particularly useful in this area for the separation of REEs. plos.orgnih.govsemanticscholar.org A separation strategy for mixed light REEs was developed using this compound dibutyldiglycolamate ([A336][BDGA]) as the stationary phase. plos.orgnih.govresearchgate.net The chromatographic resin material was prepared by impregnating the ionic liquid onto a solid support like Chromosorb-W. semanticscholar.org By using nitric acid as the eluent, a baseline separation of La(III), Ce(III), Pr(III), and Nd(III) was achieved. plos.orgnih.gov This method is noted for its high selectivity and lower acid consumption compared to traditional methods, making it an environmentally friendlier option. semanticscholar.org
Development of this compound-Modified Materials for Enhanced Extraction
To improve the efficiency and handling of this compound-based extractants, they are often incorporated into solid materials. This creates solid-phase extraction (SPE) materials or polymer inclusion membranes (PIMs) with enhanced capabilities.
One approach involves impregnating a porous solid support with a this compound-based ionic liquid. For example, Chromosorb-W, a type of diatomaceous earth, was used as a support for [A336][BDGA] to create a resin for extraction chromatography. semanticscholar.org Another study details the synthesis of quaternary ammonium lignin-based ionic liquids, demonstrating a method to create bio-based extraction materials. preprints.org
Furthermore, polymer inclusion membranes (PIMs) have been developed using the structurally similar tetrabutylammonium bromide (TBAB) as an ion carrier embedded within a polymer matrix like cellulose (B213188) triacetate. mdpi.commdpi.com These membranes show effectiveness in the selective transport and recovery of metal ions like palladium(II) and iron(III) from aqueous solutions. mdpi.commdpi.com Such modified materials offer advantages by immobilizing the extractant, preventing its loss into the aqueous phase and facilitating easier separation and potential reuse.
Applications in Electrochemistry and Energy Storage Systems
Electrolyte Systems for Advanced Batteries and Supercapacitors
The quest for safer and more efficient energy storage has led to extensive research into novel electrolyte systems, with Tributylmethylammonium-based ionic liquids emerging as promising candidates. researchgate.netmdpi.com Ionic liquids are salts that are in a liquid state below 100°C and are composed entirely of ions. nih.gov Their negligible vapor pressure, high thermal stability, and wide electrochemical potential windows make them attractive alternatives to traditional volatile organic solvents used in batteries and supercapacitors. scbt.comnih.gov
One of the most studied this compound-based ionic liquids is This compound bis(trifluoromethylsulfonyl)imide ([N₁₄₄₄][TFSA]) . This ionic liquid has been investigated as an electrolyte component in advanced battery technologies. nih.govresearchgate.net For instance, a gel polymer electrolyte incorporating [N₁₄₄₄][TFSA] was developed for safer lithium metal batteries. nih.gov Quaternary ammonium-based ionic liquids like this compound are particularly desirable as electrolytes due to their wide potential window. kyoto-u.ac.jp
Recent studies have also highlighted the effectiveness of This compound methyl sulfate (B86663) (TBMAMS) as an electrolyte in electrochemical systems. Research has shown that it can improve ion transport processes, which is a critical factor for the performance of batteries and supercapacitors. In a study involving metal-organic frameworks (MOFs), TBMAMS as an electrolyte significantly improved conductivity compared to conventional solvents, underscoring its role in enhancing the electrochemical performance of these materials.
The development of quasi-solid-state halide-ion-conducting gel polymer electrolytes (HGPEs) has also utilized this compound salts. nih.gov A rationally designed HGPE was prepared through the in-situ polymerization of a liquid electrolyte containing This compound chloride (TBMACl) . nih.gov This gel polymer electrolyte demonstrated high ionic conductivity and oxidation stability, contributing to the improved reversible capacity and cyclability of chloride-ion batteries. nih.gov The as-formed gel exhibited an ionic conductivity of 2.64 mS/cm at 25°C, which is comparable to the pristine liquid electrolyte. nih.gov
The following table summarizes the ionic conductivity of different this compound-based electrolyte systems.
| Electrolyte System | Ionic Conductivity (mS/cm) | Temperature (°C) | Reference |
| This compound chloride (TBMACl) based gel polymer electrolyte | 2.64 | 25 | nih.gov |
| Pristine liquid electrolyte with TBMACl | 2.76 | 25 | nih.gov |
| Polyvinylidene fluoride (B91410) (PVDF)/polyvinyl alcohol (PVA)/N-methyl-N-butyl-piperidine-bis(trifluoromethylsulfonyl) imide (NNBI) gel polymer electrolyte | 1.19 | Not Specified | nih.gov |
Investigations of Interfacial Phenomena and Electric Double Layer Structures at Electrodes
The performance of electrochemical energy storage devices is intrinsically linked to the phenomena occurring at the electrode-electrolyte interface, particularly the structure of the electric double layer (EDL). rsc.orgresearchgate.net The EDL is a structure that appears on the surface of an object when it is exposed to a fluid containing ions. It consists of a layer of charge on the electrode surface and a layer of oppositely charged ions from the electrolyte. Molecular dynamics (MD) simulations have been instrumental in understanding the EDL structure of this compound-based ionic liquids at a molecular level. rsc.orgresearchgate.netrsc.org
A detailed MD simulation study of This compound bis(trifluoromethanesulfonyl)amide ([N₁₄₄₄][TFSA]) at an electrode interface revealed the complex behavior of the this compound cation (N₁₄₄₄⁺). rsc.orgrsc.org Unlike more commonly studied cations, the N₁₄₄₄⁺ cation has three butyl groups, which create significant steric constraints and influence the EDL structure. kyoto-u.ac.jprsc.org The study found that the N₁₄₄₄⁺ cations at the first layer of the EDL adopt two primary orientations: "lying" and "standing". rsc.orgresearchgate.netrsc.org
At moderately negative electrode potentials, the "lying" orientation is dominant. rsc.orgresearchgate.netrsc.org However, as the potential becomes more negative, the "standing" orientation becomes more prevalent. rsc.orgresearchgate.netrsc.org This change in orientation allows for an increase in the number of N₁₄₄₄⁺ cations in the first layer, even after the anions have been completely depleted from that layer. rsc.orgrsc.org This phenomenon leads to an upward deviation of the differential capacitance from theoretical predictions at negative potentials. rsc.orgresearchgate.netrsc.org These findings suggest that the orientational preference, driven by steric hindrance between the alkyl groups, is a crucial factor in the behavior of the EDL in these ionic liquids. rsc.orgrsc.org
The structure of the EDL at the interface of quaternary ammonium-based ionic liquids has been less reported compared to imidazolium-based ionic liquids, making these studies particularly valuable. kyoto-u.ac.jp The insights gained from such investigations are critical for the rational design of electrolytes and electrode materials to achieve optimal performance in supercapacitors and batteries. researchgate.net
The table below outlines the key findings from the molecular dynamics simulation of the [N₁₄₄₄][TFSA] EDL.
| Electrode Potential | Dominant Cation Orientation | Consequence | Reference |
| Moderately Negative | Lying | Standard EDL formation | rsc.orgresearchgate.netrsc.org |
| More Negative | Standing | Increased number of cations at the first layer, deviation in differential capacitance | rsc.orgresearchgate.netrsc.org |
Enhancement of Electrochemical Performance in Novel Materials
In the realm of metal-organic frameworks (MOFs), which are being explored as high-performance electrode materials for supercapacitors, This compound methyl sulfate (TBMAMS) has been shown to significantly improve conductivity. When used as an electrolyte in conjunction with MOFs, TBMAMS led to a notable increase in conductivity compared to traditional solvents, highlighting its role in enhancing the electrochemical performance of these advanced materials.
Furthermore, quaternary ammonium (B1175870) ions like tetrabutylammonium (B224687) (TBA⁺) have been utilized to modify the structure of two-dimensional materials for improved lithium-ion storage. bohrium.com For example, TBA⁺ ions were intercalated into Molybdenum disulfide (MoS₂) nanosheets, which were then vertically coupled with MXene (a class of 2D inorganic compounds). bohrium.com This intercalation induced a phase change in the MoS₂ from semiconducting to metallic and expanded the interlayer spacing. bohrium.com The resulting heterostructure exhibited outstanding rate performance as an anode for lithium-ion capacitors, attributed to the enlarged interlayer space and reduced energy barrier for Li⁺ diffusion. bohrium.com
The use of this compound-based compounds extends to improving the properties of cathode materials as well. For instance, the selection of appropriate binders and electrolytes can significantly improve the electrochemical properties of electrode materials for sodium-ion batteries. researchgate.net While the specific use of this compound in this context is part of a broader strategy, it underscores the importance of the chemical environment in device performance. researchgate.net
The following table presents a comparison of conductivity in a MOF-based system with and without TBMAMS.
| Sample Type | Conductivity (S/m) | Reference |
| Conventional Solvent | 0.05 | |
| TBMAMS | 0.15 |
Applications in Advanced Materials Science and Engineering
Templating Agent in the Synthesis of Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The synthesis of MOFs with specific topologies and pore structures is often guided by the use of templating agents or structure-directing agents (SDAs). researchgate.netrsc.org These agents are molecules that are not incorporated into the final framework but guide the self-assembly of the metal ions and organic linkers into a desired architecture. researchgate.net
While direct research specifically detailing the use of tributylmethylammonium as a templating agent for MOF synthesis is not extensively documented in publicly available literature, the role of other tetraalkylammonium cations is well-established. nih.gov Ionic liquids, which can include this compound salts, are known to act as structure-directing agents in the ionothermal synthesis of MOFs. nih.gov In this process, the cation of the ionic liquid can be incorporated into the pores of an anionic MOF framework, balancing the charge and acting as a template around which the framework assembles. nih.gov The choice of the cation can be crucial, as different cations can lead to the formation of MOFs with distinct structures. nih.gov
The general principle involves the organic cation occupying the pores of the forming MOF, influencing the arrangement of the metal-organic building blocks. This templating effect can lead to the formation of novel framework topologies that would not be accessible through traditional synthesis methods. researchgate.net The size and shape of the templating agent are critical factors in determining the final structure of the MOF.
Modification of Material Properties via Electrodeposition (e.g., Hardness and Corrosion Resistance of Metal Alloys)
This compound has demonstrated significant utility as an additive in the electrodeposition of metal alloys, where it can modify the material's properties, such as hardness and corrosion resistance. A notable example is the use of this compound methyl sulfate (B86663) (MTBS) in the electrodeposition of Nickel-Tungsten (Ni-W) alloys. uctm.edu
In a study on the synthesis of Ni-W alloys, the addition of MTBS to the electrolyte solution was found to significantly increase the hardness of the resulting alloy. uctm.edu The presence of the large this compound ions during the electrochemical process inhibits ion mobility, which in turn decreases the electrodeposition rate. uctm.edu This slower deposition rate leads to the formation of a Ni-W alloy with a smaller crystallite size and a more homogeneous layer. uctm.edu The smaller grain size contributes to a reduction in cracks within the material, thereby enhancing its hardness. uctm.edu
The effect of MTBS on the hardness of the Ni-W alloy is particularly pronounced after heat treatment. The hardness of the synthesized Ni-W alloy with the MTBS additive was substantially higher than that of the alloy synthesized without it, both before and after heat treatment. uctm.edu
| Condition | Hardness (HV) - Without MTBS | Hardness (HV) - With MTBS |
|---|---|---|
| Before Heat Treatment | 678 ± 48 | 871 ± 105 |
| After Heat Treatment | 1081 ± 41 | 1456 ± 136 |
Interestingly, while the hardness was significantly improved, the corrosion resistance of the Ni-W alloy with MTBS was found to be slightly lower than that of the alloy without the additive, as indicated by charge transfer resistance (Rct) measurements. uctm.edu
| Alloy | Charge Transfer Resistance (Rct) in Ω cm² |
|---|---|
| Ni-W without MTBS | 763 |
| Ni-W with MTBS | 688 |
Development of Novel Polymeric and Nanocomposite Materials
The incorporation of this compound into polymeric and nanocomposite materials is an area of ongoing research. While specific, detailed studies on the direct use of this compound in the synthesis of novel polymers and nanocomposites are not widely reported in the available scientific literature, the general class of quaternary ammonium (B1175870) compounds is known to be utilized in various capacities in polymer science.
Quaternary ammonium salts can be used as surfactants, phase-transfer catalysts, and as building blocks for cationic polymers. mdpi.com These polymers have applications as dispersants, reinforcements, and antimicrobial agents in various industries. mdpi.com In the context of nanocomposites, which are hybrid materials composed of polymers and nanomaterials, quaternary ammonium salts can be used to modify the surface of nanofillers to improve their dispersion within the polymer matrix. This surface modification is crucial for achieving enhanced material properties.
Given the properties of other quaternary ammonium compounds, it is plausible that this compound could be explored for similar applications in the future. For instance, its use as a surface modifier for nanoparticles could enhance their compatibility with polymer matrices, leading to nanocomposites with improved mechanical, thermal, or electrical properties. However, at present, there is a lack of specific research findings on the application of this compound in the development of these advanced materials.
Formation of Perovskite-like Frameworks and Hybrid Materials
Hybrid organic-inorganic perovskites are a class of materials with a specific crystal structure similar to that of the mineral perovskite. oaepublish.com These materials have garnered significant attention for their exceptional optoelectronic properties and applications in solar cells and other electronic devices. oaepublish.commdpi.com The general formula for these perovskites is ABX₃, where A is an organic cation, B is a metal cation, and X is a halide anion. digitellinc.com
The organic cation plays a crucial role in the formation and stability of the perovskite structure. While methylammonium (B1206745) and formamidinium are the most commonly used organic cations, researchers are exploring a variety of other organic cations to tune the properties of these materials. duke.edu Tetraalkylammonium cations, such as tetrabutylammonium (B224687), have been investigated for their role in the formation of low-dimensional perovskite structures and for passivating defects in perovskite films. researchgate.net
Although direct synthesis of perovskite-like frameworks using this compound as the primary A-site cation is not prominently featured in the literature, its structural similarity to other functional tetraalkylammonium cations suggests its potential in this area. The size and shape of the this compound cation would influence the crystal structure and dimensionality of the resulting hybrid material. It could potentially be used as an additive to influence crystal growth, passivate surfaces, and enhance the stability of perovskite films. researchgate.net The exploration of novel organic cations like this compound is a key avenue for the continued development of stable and efficient hybrid perovskite materials. duke.edu
Encapsulation within Molecular Capsules for Controlled Release Systems
The encapsulation of molecules within larger, hollow structures, known as molecular capsules, is a key strategy for developing controlled release systems. nih.govnih.gov These systems can protect the encapsulated "guest" molecule from the surrounding environment and release it in response to a specific trigger. illinois.edu Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful toolkit for the self-assembly of such host-guest complexes. nih.govthno.org
Research has shown that alkyl ammonium compounds can act as guests that are encapsulated by self-assembling host molecules. nih.gov For example, various tetraalkylammonium ions have been shown to be encapsulated within resorcinarene-based capsules held together by hydrogen bonds. nih.gov The size of the guest molecule can determine the stoichiometry of the resulting capsule, with larger guests templating the formation of larger host assemblies. nih.gov
While the specific encapsulation of this compound is not explicitly detailed in the provided search results, the successful encapsulation of other quaternary ammonium salts with similar structures strongly suggests that it would be a suitable guest for such systems. The encapsulation of this compound could be used to control its availability in a chemical reaction or to develop a system for its controlled release. The release could be triggered by a change in solvent, temperature, or the introduction of a competitive guest molecule that displaces the this compound from the host capsule. This area of research holds promise for applications in catalysis, sensing, and targeted delivery. supramolecularevans.com
Theoretical and Computational Investigations
Molecular Dynamics (MD) Simulations of Interfacial Behavior and Ion Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations provide a virtual microscope to observe complex processes such as ion transport and behavior at interfaces, which is crucial for understanding the properties of ionic liquids and surfactants.
Research on analogous quaternary ammonium (B1175870) cations, such as tetrabutylammonium (B224687) (TBA+), reveals significant insights into their interfacial behavior. MD simulations of tetrabutylammonium bromide (TBAB) aqueous solutions show that the presence of the cation reduces interfacial tension compared to pure water. aip.orgnih.gov This effect is attributed to the hydrophobic interactions between the alkyl chains of the cation and other nonpolar molecules, which facilitates the adsorption of gases like methane (B114726) at the solution's surface. aip.orgnih.gov The simulations demonstrate that the arrangement and dynamics of ions and solvent molecules at the interface are critical for processes like the formation of semiclathrate hydrates. aip.org
Table 1: Key Findings from MD Simulations on Analogous Ammonium Cations
| Simulation Focus | System Studied (Analogous to Tributylmethylammonium) | Key Finding | Reference |
|---|---|---|---|
| Interfacial Tension | Tetrabutylammonium Bromide (TBAB) in water | Aqueous TBAB phase exhibits smaller interfacial tension compared to pure water. | aip.orgnih.gov |
| Gas Adsorption | TBAB aqueous solution with Methane (CH4) and Carbon Dioxide (CO2) | Hydrophobic interactions between the cation's n-alkyl chains and methane increase CH4 adsorption at the surface. | aip.orgnih.gov |
| Ion Mobility | N,N-diethyl-N-methylammonium triflate ([dema][Tfl]) with water | Translational and rotational motions of both cations and anions are enhanced as water concentration increases, leading to higher ionic conductivity. | nih.gov |
| Ion Pairing | [dema][Tfl] | Analysis points to the existence of long-lived contact ion pairs in the ionic liquid. | nih.gov |
Density Functional Theory (DFT) Calculations for Structural and Vibrational Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. osti.govnih.gov It is widely used to predict molecular geometries, bond energies, and vibrational frequencies.
For compounds analogous to this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized molecular structures. multidisciplinaryjournals.comnih.gov These calculations provide precise values for bond lengths and bond angles for the molecule in its ground state. multidisciplinaryjournals.comscirp.org Theoretical calculations generally pertain to isolated molecules in the gaseous phase, which can lead to slight deviations from experimental values obtained from molecules in a solid, crystalline state. scirp.org The outputs of these calculations, including optimized geometries and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding chemical stability and reactivity. multidisciplinaryjournals.com
DFT is also a powerful tool for predicting vibrational spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can assign the various stretching, bending, and torsional modes of the molecule. researchgate.net These theoretical frequencies can then be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the calculated structure. researchgate.net For example, DFT calculations on tetrahalogenoferrate(III) complexes with various tetraalkylammonium cations have been used to calculate their vibrational frequencies, showing reasonable agreement with experimental values. researchgate.net
Table 2: Representative DFT-Calculated Vibrational Frequencies for Related Tetraalkylammonium Complexes
| Complex Anion | Associated Cation | Calculated Frequencies (cm⁻¹) | Experimental Frequencies (cm⁻¹) | Reference |
|---|---|---|---|---|
| [FeCl₃F]⁻ | (C₂H₅)₄N⁺ | 125, 165, 309, 362, 630 | 792, 483 | researchgate.net |
| [FeCl₄]⁻ | (CH₃)₄N⁺ | 119, 362 | 378 | researchgate.net |
| [FeCl₃Br]⁻ | (C₄H₉)₄N⁺ | 110, 235, 325, 362 | 376 | researchgate.net |
Computational Modeling of Solute-Solvent Interactions and Thermodynamics
Computational modeling provides essential insights into the interactions between a solute, such as the this compound cation, and its surrounding solvent molecules. These solute-solvent interactions govern many macroscopic properties, including solubility and thermodynamic stability. mdpi.com Computational methods for modeling these effects are broadly categorized into explicit solvent methods, where individual solvent molecules are simulated, and implicit solvent methods, which represent the solvent as a continuous medium. researchgate.net
The thermodynamics of systems involving ammonium cations can be investigated by calculating apparent molar properties, which describe the contribution of each component to the non-ideality of a mixture. nih.gov For instance, the limiting apparent molar volume, derived from these calculations, is a measure of the ion-solvent interaction at infinite dilution. nih.gov Such studies often show that these values are positive and increase with temperature, indicating changes in the nature of the ion-solvent interaction. nih.gov
Thermodynamic parameters for processes like micellization can also be determined computationally and experimentally for analogous cationic surfactants. The standard Gibbs free energy of micellization (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) can be evaluated. nih.gov Negative values for the standard Gibbs energy change indicate a spontaneous process. nih.gov These thermodynamic cycles are also used to investigate deprotonation reactions and equilibrium constants for various species in solution. chemrxiv.org
Table 3: Thermodynamic Parameters of Micellization for a Representative Cationic Surfactant (CTAB)
| Parameter | 294 K | 303 K | 318 K | Reference |
|---|---|---|---|---|
| ΔG°m (kJ mol⁻¹) | -29.6 | -30.7 | -32.8 | nih.gov |
| ΔH°m (kJ mol⁻¹) | -5.6 | -5.6 | -5.6 | nih.gov |
| ΔS°m (J mol⁻¹ K⁻¹) | 81.6 | 82.8 | 85.5 | nih.gov |
Environmental and Green Chemistry Considerations
Tributylmethylammonium Compounds as Green Solvents and Reaction Media
A central goal of green chemistry is to replace volatile, toxic, and flammable organic solvents with safer alternatives. nih.govsigmaaldrich.com Ionic liquids (ILs), which are salts with low melting points, are prominent candidates for this role due to their negligible vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. nih.gov Several this compound salts function as ionic liquids or phase-transfer catalysts (PTCs), contributing to more environmentally friendly chemical synthesis.
As phase-transfer catalysts, this compound salts facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic layer). This catalysis enhances reaction rates and yields, often under milder conditions, and can reduce or eliminate the need for harsh organic solvents. chemimpex.comnbinno.com For instance, this compound chloride is used as a PTC in the Baeyer-Villiger oxidation of cyclohexanone (B45756). sigmaaldrich.comsigmaaldrich.com Similarly, the iodide and methyl sulfate (B86663) salts are valued for their ability to improve the efficiency of various organic reactions, including nucleophilic substitutions, alkylations, and oxidations. chemimpex.com
One notable example is the use of this compound methylcarbonate (B8334205) as a catalytic base for the clean N-methylation of indole (B1671886) with dimethylcarbonate, a non-toxic and biodegradable methylating agent. uni-graz.at This reaction, optimized under microwave heating, achieved 100% conversion and selectivity, showcasing the potential of this compound-based ILs to serve as both catalyst and reaction medium, thereby simplifying processes and reducing waste. uni-graz.at
Table 1: Applications of this compound Compounds as Green Reaction Media
| Compound | Application | Role | Green Chemistry Advantage |
| This compound chloride | Baeyer-Villiger oxidation of cyclohexanone | Phase-Transfer Catalyst | Enhances reaction efficiency in aqueous media. sigmaaldrich.comsigmaaldrich.com |
| This compound iodide | General organic synthesis (pharmaceuticals, agrochemicals) | Phase-Transfer Catalyst | Facilitates reactions between immiscible phases, improving yield. chemimpex.com |
| This compound methyl sulfate | Nucleophilic substitutions, alkylations, oxidations | Phase-Transfer Catalyst | Enables efficient transfer of reactants, reducing harsh solvent needs. |
| This compound methylcarbonate | N-methylation of indole with dimethylcarbonate | Catalytic Ionic Liquid | Acts as a clean, reusable catalyst and medium with a green reagent. uni-graz.at |
Integration into Sustainable Synthetic Methodologies and Process Intensification Strategies
The integration of this compound compounds extends beyond simple solvent replacement to the core of designing sustainable synthetic pathways and intensifying chemical processes. Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. cobaltcommunications.comenergy.gov
A compelling case study is the N-methylation of various substrates using this compound methylcarbonate and dimethylcarbonate. uni-graz.at After optimizing the reaction in a microwave batch setup, the process was successfully transferred to a high-temperature/high-pressure continuous flow system. uni-graz.at This advanced methodology reduced the required reaction time to approximately three minutes while using only 2 mol% of the ionic liquid catalyst. uni-graz.at Such continuous flow protocols are highly scalable and represent a significant step towards process intensification, enabling high product throughput with minimal waste. uni-graz.atmdpi.com This demonstrates how a this compound-based catalyst can be central to transforming a conventional batch reaction into a highly efficient and sustainable continuous process. uni-graz.at
Contribution to Waste Treatment and Resource Recycling Processes
The application of green chemistry principles includes the management and remediation of waste streams. Certain this compound compounds have shown potential in environmental remediation, particularly in the treatment of wastewater. chemimpex.com The presence of various contaminants in wastewater, including heavy metals and organic pollutants, necessitates effective treatment methods before discharge or reuse. mdpi.comscirp.org
This compound chloride, for instance, can be applied in wastewater treatment to aid in the removal of these harmful substances. chemimpex.com Its properties as a quaternary ammonium (B1175870) salt can facilitate the separation and extraction of pollutants from aqueous solutions, contributing to cleaner water sources. chemimpex.com The ability to solubilize different compounds makes it suitable for liquid-liquid extraction processes aimed at separating desired products or removing contaminants from mixtures. chemimpex.com
The broader goal of such applications is to contribute to a circular economy, where waste is minimized and resources are recovered and reused. mdpi.comresource-recycling.com By facilitating the removal of pollutants, this compound compounds can play a role in water recycling and the recovery of valuable materials from industrial effluents, aligning with the objectives of zero-waste manufacturing. chemimpex.commdpi.com
Advanced Research Directions and Future Perspectives
Elucidation of Structure-Activity Relationships Across Diverse Applications
The effectiveness of tributylmethylammonium in various applications, particularly as a phase-transfer catalyst (PTC), is intrinsically linked to its molecular structure. wikipedia.org The development of Quantitative Structure-Activity Relationships (QSAR) is a critical research direction aimed at creating predictive models that correlate a catalyst's structural features with its performance. nih.govnih.govwikipedia.org For this compound, key structural descriptors influencing its activity include the size and asymmetry of its alkyl groups (three butyl, one methyl), which govern its solubility in both aqueous and organic phases, its interfacial activity, and the accessibility of its cationic charge center. sacheminc.com
Beyond catalysis, the structure of this compound also dictates its potential in other areas, such as antimicrobial agents. The mechanism of action for quaternary ammonium (B1175870) compounds (QACs) as biocides involves disruption of the bacterial cell membrane. nih.gov This activity is highly dependent on the length of the alkyl chains. researchgate.net Elucidating the precise relationship between the specific alkyl configuration of this compound and its antimicrobial efficacy against various microbial species is an ongoing area of interest.
Table 1: Predicted Impact of Structural Modifications on this compound (TMA) Properties
Integration with Advanced Separation Membrane Technologies
The positively charged nature of the this compound cation makes it a prime candidate for integration into advanced separation membranes, particularly anion-exchange membranes (AEMs). mdpi.comyoutube.com AEMs are polymeric materials containing fixed cationic groups that facilitate the selective transport of anions. mdpi.com These membranes are critical components in a variety of electrochemical technologies, including water electrolysis for hydrogen production, fuel cells, and electrodialysis for desalination and water treatment. mdpi.commdpi.comuni-stuttgart.de
Future research is directed towards covalently tethering this compound or its derivatives to robust polymer backbones (e.g., polysulfone, poly(phenylene oxide)) to create high-performance AEMs. nih.govbwise.kr The key challenges in this field are achieving high ionic conductivity while maintaining excellent mechanical strength and, crucially, long-term chemical stability in highly alkaline environments. researchgate.net The degradation of quaternary ammonium groups can occur under such conditions, leading to a loss of membrane performance. nih.gov The specific structure of this compound, with its bulky butyl groups, may offer steric protection to the cationic center, potentially enhancing its stability against nucleophilic attack by hydroxide (B78521) ions compared to less hindered cations like benzyltrimethylammonium. researchgate.net
Another promising area is the development of composite or functionalized membranes. By incorporating this compound-functionalized nanoparticles (e.g., silica) into a polymer matrix, it may be possible to create well-defined ion-conducting channels, boosting conductivity without excessive water uptake and swelling. nih.gov Furthermore, the anti-biofouling properties of QACs could be exploited by functionalizing the surface of filtration membranes (e.g., polyethersulfone) with this compound. nih.govmdpi.com This would create a "contact-active" surface that inhibits bacterial adhesion and biofilm formation, a major operational issue in water purification technologies. mdpi.com
Table 2: Potential Integration of this compound (TMA) in Membrane Technologies
Design and Synthesis of Novel Functionalized this compound Derivatives
The synthetic versatility of quaternary ammonium salts allows for the design of novel this compound derivatives with tailored functionalities. The primary synthetic route involves the SN2 reaction (Menschutkin reaction) between tributylamine (B1682462) and a functionalized methylating agent (e.g., a substituted methyl halide). scientificupdate.com This modular approach enables the introduction of a wide array of functional groups, opening up new applications in materials science, catalysis, and electrochemistry.
One major research thrust is the synthesis of polymerizable this compound monomers. By introducing a reactive group such as a vinyl, acrylate, or styrenic moiety onto the cation, these monomers can be incorporated into polymers to create materials with intrinsic ionic conductivity or antimicrobial properties. Another area of exploration is the introduction of task-specific functional groups. For instance, attaching a hydroxyl group could modify the salt's solubility and create derivatives that can act as organocatalysts. Synthesizing derivatives with acidic or basic functionalities could lead to bifunctional catalysts or novel ionic liquids with tunable properties.
Recent advances in synthetic methodologies, such as electrochemical functionalization and click chemistry, offer more sophisticated routes to complex derivatives. For example, electrochemical methods could be used to generate radical intermediates for coupling reactions, while click chemistry provides a highly efficient and orthogonal method for attaching this compound moieties to larger molecules or surfaces. These advanced synthetic strategies are crucial for developing next-generation materials, such as functional ionic liquids for CO₂ capture, electroactive materials for sensors or batteries, and highly selective phase-transfer catalysts for complex organic synthesis.
**Table 3: Strategies for Synthesis of Functionalized this compound Derivatives**
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Scalability Considerations and Industrial Relevance in Academic Research Contexts
While academic research often focuses on novel synthesis and applications, the industrial relevance and scalability of these processes are critical for practical implementation. This compound chloride (often abbreviated as MTBAC or TBMAC) is already an industrially significant compound, used as a phase-transfer catalyst and process regulator in pharmaceutical, agricultural, and polymer manufacturing. wikipedia.orgnih.gov Its production volume in the U.S. has been reported in the range of 1 to 20 million pounds annually, underscoring its commercial importance. nih.gov
A key advantage of this compound chloride is that it is often a more economical phase-transfer catalyst compared to other common salts like tetrabutylammonium (B224687) bromide (TBAB). sacheminc.com Academic research that acknowledges and leverages this economic factor is more likely to be translated into industrial practice. Future research should therefore not only demonstrate high yields or selectivities but also consider the overall process viability. This includes developing syntheses that use low-cost starting materials and minimize complex purification steps.
One of the most significant challenges in the industrial use of homogeneous catalysts like this compound is their separation from the product mixture and subsequent recycling. phasetransfer.comscientificupdate.com This is a crucial area where academic innovation can have a substantial impact. Research into catalyst recovery is vital for improving process economics and reducing environmental waste. scientificupdate.com Promising strategies include the use of solvent-resistant nanofiltration membranes to separate the catalyst from the product stream or the design of reaction conditions (e.g., "three-liquid-phase" systems) that cause the catalyst to form a distinct, easily separable phase after the reaction is complete. rsc.org Academic studies that incorporate a robust and scalable catalyst recycle loop are of high value to industry.
**Table 4: Industrial and Scalability Factors for this compound**
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Mentioned Compounds
Compound Name Abbreviation / Synonym This compound TMA This compound Chloride MTBAC, TBMAC Tetrabutylammonium Bromide TBAB Poly(phenylene oxide) PPO Polyethersulfone PES Benzyltrimethylammonium - Chloroacetic acid - Ethylene oxide - Vinylbenzyl chloride -
Q & A
Q. What are the recommended methods for synthesizing and characterizing tributylmethylammonium-based ionic liquids?
this compound ionic liquids (e.g., [A336][BDGA]) are typically synthesized via metathesis reactions, where the chloride anion of this compound chloride is exchanged with target anions (e.g., bis(trifluoromethylsulfonyl)imide). Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, thermogravimetric analysis (TGA) for thermal stability, and conductivity measurements using impedance spectroscopy. For example, UV-Vis and FT-IR spectroscopy are critical for verifying interactions in polymer composites .
Q. How can researchers ensure the stability of this compound hydroxide during storage and experimentation?
this compound hydroxide decomposes upon boiling and reacts with strong acids, metals (e.g., copper, aluminum), and oxidizing agents. Storage recommendations include:
- Using inert containers (e.g., glass or PTFE-lined caps).
- Maintaining pH >10 to minimize decomposition.
- Avoiding prolonged exposure to light and temperatures above 25°C .
Q. What experimental parameters influence the extraction efficiency of this compound ionic liquids in rare earth element (REE) separations?
Key parameters include:
- Acid concentration : Higher HNO₃ concentrations reduce extraction efficiency due to competition between H⁺ and REE³⁺ ions.
- Extractant-to-metal ratio : Optimal stoichiometry for [A336][BDGA] is 3:1 (extractant:REE), forming RE(NO₃)₃·3[A336][BDGA] complexes.
- Phase contact time : Equilibrium is typically achieved within 10–15 minutes under vigorous stirring .
Advanced Research Questions
Q. How can conflicting data on this compound’s hepatobiliary excretion be resolved between in vitro and in vivo models?
In vitro studies using rat liver plasma membrane vesicles show that hydrophobic cations like this compound (TBuMA) are excreted via organic cation:H⁺ exchange in canalicular membranes. However, in vivo models reveal poor biliary excretion for smaller cations (e.g., tetraethylammonium). To reconcile this, researchers should:
- Compare transport kinetics (Km and Vmax) across membrane potentials.
- Validate results using knock-out animal models or inhibitors of multidrug resistance proteins .
Q. What mechanistic insights explain the enhanced conductivity of this compound methyl sulfate in electrochemical systems?
this compound methyl sulfate increases conductivity by acting as a phase-transfer catalyst, facilitating ion mobility. For instance, in metal-organic frameworks, its conductivity (0.15 S/m) surpasses conventional solvents (0.05 S/m) due to:
Q. How do solute-solvent interactions of this compound chloride affect thermodynamic properties in aqueous solutions?
Volumetric, ultrasonic, and viscometric studies at varying temperatures (e.g., 303.15–318.15 K) reveal:
Q. What strategies optimize the recyclability of this compound-based extractants in solvent extraction processes?
Recycling efficiency is improved by:
- Stripping agents : Using dilute HNO₃ (0.1–0.5 M) to recover REEs while regenerating the extractant.
- Multiple cycles : Distribution ratios (D) for La(III) remain stable (>90% recovery) over five cycles, as shown in Table 3 of .
Methodological Guidelines
Q. How should researchers design experiments to validate the extraction mechanism of this compound ionic liquids?
- Slope analysis : Vary extractant concentration while holding metal and HNO₃ levels constant to determine stoichiometry.
- FT-IR spectroscopy : Identify shifts in C=O or P=O bonds to confirm complexation.
- Job’s method : Confirm the molar ratio of extractant:metal in the extracted species .
Q. What spectroscopic techniques are most effective for probing interactions between this compound salts and polymers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
